molecular formula C20H16 B135130 2,9-Dimethylbenz[a]anthracene CAS No. 572-89-4

2,9-Dimethylbenz[a]anthracene

Cat. No.: B135130
CAS No.: 572-89-4
M. Wt: 256.3 g/mol
InChI Key: VZJUFRYWSUPNBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,9-Dimethylbenz[a]anthracene is a polycyclic aromatic hydrocarbon with the molecular formula C20H16. It is a derivative of benz[a]anthracene, characterized by the presence of two methyl groups at the 2 and 9 positions. This compound is known for its significant role in scientific research, particularly in the study of carcinogenesis and mutagenesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,9-Dimethylbenz[a]anthracene typically involves the alkylation of benz[a]anthracene. One common method is the Friedel-Crafts alkylation, where benz[a]anthracene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2,9-Dimethylbenz[a]anthracene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions are common, where the methyl groups can be substituted with other functional groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: Quinones and hydroxylated derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Scientific Research Applications

  • Carcinogenesis Studies
    • DMBA is widely employed in animal models to study the mechanisms of tumor initiation and promotion. It serves as a model compound for understanding the biochemical pathways leading to cancer development.
  • DNA Adduct Formation
    • Research has shown that DMBA can form DNA adducts, which are critical in studying mutagenesis and the cellular response to DNA damage. The compound's metabolic activation leads to the formation of reactive intermediates that bind to DNA, causing mutations.
  • Ovarian Toxicity Research
    • Studies have indicated that DMBA exposure can lead to ovarian toxicity, affecting follicle development and overall reproductive health. For instance, research on obese mice revealed that DMBA exposure altered ovarian response and DNA repair mechanisms, highlighting its impact on reproductive toxicity .
  • Breast Cancer Models
    • DMBA is frequently used in rodent models to induce mammary tumors, facilitating the study of breast cancer progression and potential therapeutic interventions. In one study, the administration of taurine significantly reduced the incidence of DMBA-induced breast cancer in rats from 80% to 40% .
  • Topical Application Studies
    • Topical application of DMBA in mouse models has been shown to induce melanocytic nevi, providing insights into skin cancer development mechanisms .

Data Table: Summary of Research Findings

Study FocusModel OrganismKey FindingsReference
Tumor InitiationSprague Dawley RatsInduces mammary tumors; dose-dependent response
Ovarian ToxicityKK.Cg-Ay/J MiceAlters follicle development; impacts DNA repair
Skin CarcinogenesisC3H/HeN MiceInduces melanocytic nevi upon topical application
ChemopreventionSprague Dawley RatsTaurine reduces breast cancer incidence

Case Studies

Case Study 1: Ovarian Response to DMBA in Obesity

  • A study investigated how obesity affects ovarian response to DMBA exposure. Results showed increased primary follicle numbers but decreased uterine weights in obese mice treated with DMBA, suggesting an altered reproductive response due to obesity .

Case Study 2: Breast Cancer Induction

  • In a controlled experiment, female SD rats were treated with DMBA to induce breast cancer, demonstrating that tumor development occurs approximately 8–10 weeks post-exposure. This model has been pivotal in testing chemopreventive agents like honokiol .

Mechanism of Action

The mechanism of action of 2,9-Dimethylbenz[a]anthracene involves its metabolic activation to form reactive intermediates that can bind to DNA, leading to mutations and cancer. The primary molecular targets are the DNA bases, where the compound forms covalent adducts. This process is mediated by enzymes such as cytochrome P450, which convert the compound into its active form. The resulting DNA adducts can cause errors during DNA replication, ultimately leading to carcinogenesis.

Comparison with Similar Compounds

    7,12-Dimethylbenz[a]anthracene: Known for its potent carcinogenic properties and used in similar research applications.

    Benzo[a]pyrene: Another well-known carcinogen, often studied for its environmental impact and role in cancer development.

Biological Activity

2,9-Dimethylbenz[a]anthracene (2,9-DMBA) is a polycyclic aromatic hydrocarbon (PAH) recognized for its significant biological activity, particularly its carcinogenic and mutagenic properties. This article explores the mechanisms of action, metabolic pathways, and related case studies that highlight the biological implications of this compound.

Chemical Structure and Properties

2,9-DMBA has a molecular formula of C18H16C_{18}H_{16} and is characterized by its complex structure consisting of multiple fused aromatic rings. It appears as a yellow to greenish-yellow crystalline solid or fine powder. The methyl substitutions at the 2 and 9 positions are crucial for its biological reactivity and toxicity.

Mechanisms of Carcinogenicity

The primary biological activity of 2,9-DMBA is attributed to its ability to form reactive metabolites that interact with DNA, leading to mutagenic effects. The compound's carcinogenic potential has been demonstrated in various animal models:

  • Tumor Induction : In studies involving female Sprague-Dawley rats, a single intragastric dose of 2,9-DMBA was sufficient to induce mammary adenocarcinoma, showcasing its potency compared to other PAHs like benzo[a]pyrene which require multiple doses for similar effects .
  • Cytotoxic Damage : Research indicates that 2,9-DMBA can cause significant cytotoxic damage to cellular structures, contributing to its tumorigenic properties.

Metabolic Pathways

The metabolism of 2,9-DMBA involves several enzymatic transformations that lead to the formation of reactive intermediates. These metabolites can covalently bind to DNA, thereby causing mutations. The metabolic pathways are essential for understanding the compound's toxicity:

  • Phase I Metabolism : Enzymes such as cytochrome P450 play a critical role in converting 2,9-DMBA into more reactive forms.
  • Phase II Metabolism : Conjugation reactions may occur, which can either detoxify the metabolites or sometimes create more potent carcinogens.

Tumor Promotion in Animal Models

  • Mammary Carcinogenesis in Rats :
    • A study highlighted the role of ovarian hormones in modulating the susceptibility of female rats to DMBA-induced tumors. Ovariectomy significantly suppressed tumor induction, indicating hormonal involvement in carcinogenesis .
  • Skin Tumor Initiation :
    • Research on SENCAR mice demonstrated that 2,9-DMBA exhibits strong skin tumor-initiating activity. In controlled experiments, doses as low as 10 nmol per mouse resulted in significant papilloma formation .

Comparative Analysis with Related Compounds

To better understand the biological activity of 2,9-DMBA, it is useful to compare it with structurally similar compounds. The following table summarizes key characteristics:

Compound NameStructure CharacteristicsUnique Features
Benz[a]anthraceneBase structure without methyl groupsKnown carcinogen; serves as a reference
7,12-Dimethylbenz[a]anthraceneMethyl groups at 7 and 12 positionsPotent carcinogen; widely studied
3-MethylcholanthreneMethyl group at position 3Induces tumors; used in toxicology
1,2,3,4-Tetrahydro-7,12-dimethylbenz[a]anthraceneReduced A-ring structureSubstantial tumor-initiating activity

Properties

IUPAC Name

2,9-dimethylbenzo[a]anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16/c1-13-4-6-16-12-20-17(11-18(16)9-13)8-7-15-5-3-14(2)10-19(15)20/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJUFRYWSUPNBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C3C(=C2)C=CC4=C3C=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9073911
Record name 2,9-Dimethylbenz[a]anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9073911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

572-89-4
Record name Benzo(a)anthracene, 2,9-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000572894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,9-Dimethylbenz[a]anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9073911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,9-Dimethylbenz[a]anthracene
Reactant of Route 2
2,9-Dimethylbenz[a]anthracene
Reactant of Route 3
2,9-Dimethylbenz[a]anthracene
Reactant of Route 4
2,9-Dimethylbenz[a]anthracene
Reactant of Route 5
2,9-Dimethylbenz[a]anthracene
Reactant of Route 6
2,9-Dimethylbenz[a]anthracene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.